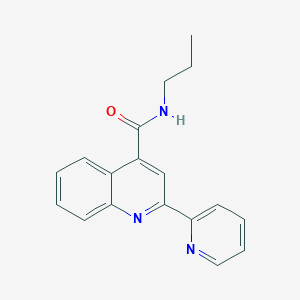

N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-10-20-18(22)14-12-17(16-9-5-6-11-19-16)21-15-8-4-3-7-13(14)15/h3-9,11-12H,2,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPQDJKDRVDHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Propyl 2 2 Pyridinyl 4 Quinolinecarboxamide

Established Synthetic Routes for Quinoline-4-carboxamide Core Structures

The quinoline-4-carboxamide core is a privileged scaffold in drug discovery. Its synthesis is typically achieved through a two-part process: initial formation of the quinoline (B57606) ring system, followed by the creation of the carboxamide linkage at the 4-position.

Strategic Approaches to Quinoline Ring Formation

Several classic named reactions are employed for the synthesis of the quinoline ring, often starting from aniline (B41778) or substituted aniline derivatives. The choice of method depends on the desired substitution pattern on the resulting quinoline.

One of the most relevant methods for generating quinoline-4-carboxylic acids, the direct precursors to the target carboxamides, is the Pfitzinger reaction . This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govpharmaguideline.comacs.org The versatility of the Pfitzinger reaction allows for the introduction of various substituents at the 2- and 3-positions of the quinoline ring by selecting the appropriate carbonyl component. nih.gov For instance, reacting isatin with an appropriate ketone under basic conditions can yield substituted quinoline-4-carboxylic acids. nih.gov

Another significant route is the Doebner reaction , which synthesizes 2-substituted quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. nih.gov A variation, the Doebner-von Miller reaction , utilizes α,β-unsaturated carbonyl compounds with anilines under acidic conditions to produce substituted quinolines. nih.govnih.gov

The Friedländer synthesis offers another pathway, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. pharmaguideline.comnih.gov This method is particularly useful for preparing 2- and 3-substituted quinolines. nih.gov

Other notable methods for quinoline synthesis include the Skraup synthesis , which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, and the Combes quinoline synthesis , which employs anilines and β-diketones. wikipedia.orgwikipedia.org

| Reaction Name | Key Reactants | Typical Product | Reference |

| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene) | Substituted quinoline-4-carboxylic acids | nih.govpharmaguideline.comacs.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | 2-Substituted quinoline-4-carboxylic acids | nih.gov |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with active methylene (B1212753) group | 2,3-Disubstituted quinolines | pharmaguideline.comnih.gov |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline | wikipedia.orgwikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | Substituted quinolines | wikipedia.org |

Carboxamide Linkage Formation Techniques

Once the quinoline-4-carboxylic acid precursor is obtained, the final step in forming the core structure is the creation of the amide bond. This is a standard transformation in organic synthesis, and several reliable methods are available.

A common and efficient method involves the use of coupling agents . Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are frequently used to activate the carboxylic acid, facilitating its reaction with an amine to form the carboxamide. acs.org Another coupling agent that can be employed is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). acs.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with the desired amine, in this case, n-propylamine, to yield the target N-propyl-quinoline-4-carboxamide. This two-step process is robust and widely applicable. nih.gov

Approaches to N-Propyl Chain and 2-Pyridinyl Moiety Integration

The specific functionalization of the quinoline-4-carboxamide core with the N-propyl and 2-pyridinyl groups requires distinct synthetic strategies.

Alkylation Strategies for N-Substituents

The introduction of the N-propyl group is achieved during the carboxamide formation step by using n-propylamine as the amine component. As described in section 2.1.2, the reaction of the activated quinoline-4-carboxylic acid (either via a coupling agent or as an acyl chloride) with n-propylamine directly furnishes the N-propyl-quinoline-4-carboxamide. acs.orgnih.gov

Direct N-alkylation of a pre-existing primary amide (quinoline-4-carboxamide) is also a possibility, though less common for this specific target. Such reactions typically require a strong base, like sodium hydride (NaH), to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkyl halide, such as 1-iodopropane (B42940) or 1-bromopropane. stackexchange.com

Pyridinyl Group Functionalization and Coupling Reactions

In the context of the Pfitzinger reaction , one could envision using a ketone that already contains the 2-pyridinyl group. For example, the reaction of isatin with 1-(2-pyridinyl)ethanone would, in principle, yield 2-(2-pyridinyl)-quinoline-4-carboxylic acid. Similarly, in a Friedländer-type synthesis , 2-aminobenzaldehyde could be condensed with a ketone bearing a 2-pyridinyl group. mdpi.com

Alternatively, and with greater flexibility, modern cross-coupling reactions can be employed on a pre-functionalized quinoline core. For instance, a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline-4-carboxamide) can be subjected to a Suzuki-Miyaura cross-coupling reaction with 2-pyridylboronic acid or its esters. nih.gov This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aromatic rings. The use of 2-pyridyl organometallic reagents in cross-coupling reactions can be challenging, but effective ligand and catalyst systems have been developed to address this. nih.gov Other cross-coupling reactions, such as the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), could also be considered.

Structure-Guided Synthetic Modifications of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide Analogues

The synthetic routes described above are highly adaptable for creating a library of analogues based on the N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide scaffold. Structure-guided modifications are crucial for optimizing the properties of a lead compound.

Synthetic modifications can be systematically introduced at several positions:

The Quinoline Core (R¹): By starting with substituted anilines or isatins, various functional groups (e.g., halogens, alkyl, alkoxy) can be introduced onto the benzo part of the quinoline ring. For instance, using a 5-fluoroisatin (B27256) or 5-chloroisatin (B99725) in a Pfitzinger reaction allows for the synthesis of analogues halogenated at the 6-position of the quinoline ring. acs.orgnih.gov

The Amide N-Substituent (R²): The N-propyl group can be readily replaced by a wide array of other alkyl or aryl groups by simply using a different primary or secondary amine in the final amide coupling step. nih.gov This allows for the exploration of how the size, lipophilicity, and hydrogen-bonding capacity of this substituent affect the molecule's properties.

The C2-Substituent (R³): The 2-pyridinyl group can be replaced with other aromatic or heteroaromatic rings through the use of different boronic acids in a Suzuki coupling or different ketones in a Pfitzinger or Friedländer synthesis. nih.gov Modifications to the pyridinyl ring itself are also possible.

| Modification Site | Synthetic Strategy | Examples of Variation | Reference |

| Quinoline Core (e.g., 6-position) | Use of substituted isatin (e.g., 5-chloroisatin) in Pfitzinger reaction. | Introduction of chloro, fluoro, or other substituents. | acs.orgnih.gov |

| Amide N-Substituent | Varying the amine in the final amide coupling step. | Replacement of N-propyl with N-aryl, N-cycloalkyl, or other N-alkyl groups. | nih.gov |

| C2-Substituent | Use of different boronic acids in Suzuki coupling or different ketones in condensation reactions. | Replacement of 2-pyridinyl with phenyl, substituted phenyl, or other heterocycles. | nih.gov |

This modular approach to the synthesis provides a powerful platform for medicinal chemists to fine-tune the molecular architecture of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide and its derivatives to achieve desired biological and pharmacokinetic profiles.

Systematic Variation of Substituents on the Quinoline Core

Modification of the quinoline core is a primary strategy to modulate the physicochemical and biological properties of the compound. Substituents can be introduced at various positions (e.g., C-5, C-6, C-7, C-8) of the quinoline ring system.

A common method to achieve this is by using a substituted isatin as the starting material in the Pfitzinger reaction. For instance, reacting 5-fluoro-isatin or 5-chloro-isatin with 2-acetylpyridine (B122185) would yield the corresponding 6-fluoro- or 6-chloro-2-(2-pyridinyl)-quinoline-4-carboxylic acid, which can then be amidated with n-propylamine. acs.orgnih.gov

Another advanced strategy involves the synthesis of a halogenated quinoline intermediate that can undergo further functionalization. For example, a 2-hydroxyquinoline-4-carboxylic acid intermediate can be chlorinated, coupled with the desired amine, and then subjected to nucleophilic aromatic substitution or cross-coupling reactions like the Suzuki coupling to introduce a variety of substituents onto the quinoline core. acs.orgnih.gov This approach allows for the introduction of diverse chemical groups, including amines, heterocycles, and aryl moieties. acs.org Research on related quinoline carboxamides has shown that introducing substituents at the C-6 position can significantly influence molecular properties.

| Substituent Position | Substituent (R) | Synthetic Precursor | Key Reaction Type |

|---|---|---|---|

| 6-position | -Cl | 5-Chloroisatin | Pfitzinger Reaction |

| 6-position | -F | 5-Fluoroisatin | Pfitzinger Reaction |

| 6-position | -OCH₃ | 5-Methoxyisatin | Pfitzinger Reaction |

| 7-position | -N(CH₃)₂ | 6-Chloro-quinoline intermediate | Nucleophilic Aromatic Substitution |

| 7-position | Morpholino | 6-Chloro-quinoline intermediate | Nucleophilic Aromatic Substitution |

Exploration of Pyridinyl Isomers and Substitutions

The 2-(2-pyridinyl) group is another key site for structural modification. This can be explored in two main ways: varying the attachment point of the pyridine (B92270) ring to the quinoline core (isomers) and introducing substituents onto the pyridine ring itself.

Pyridinyl Isomers: The synthesis can be adapted to produce the 3-pyridinyl and 4-pyridinyl isomers by using 3-acetylpyridine (B27631) or 4-acetylpyridine, respectively, in the initial Pfitzinger reaction with isatin. Comparing these isomers is crucial for understanding the spatial and electronic requirements for the compound's interactions. Studies on analogous compounds have demonstrated that changing the position of the nitrogen atom in the pyridine ring can significantly alter biological activity. acs.org

Pyridinyl Substitutions: To introduce substituents on the pyridinyl ring, the corresponding substituted acetylpyridine would be used as a starting material. For example, 4-methyl-2-acetylpyridine could be used to generate a derivative with a methyl group on the pyridinyl moiety. The availability of substituted acetylpyridines is the primary limiting factor for this approach.

| Modification Type | Structure | Required Starting Material |

|---|---|---|

| Isomer | 2-(3-pyridinyl)-quinoline | 3-Acetylpyridine |

| Isomer | 2-(4-pyridinyl)-quinoline | 4-Acetylpyridine |

| Substitution | 2-(4-methyl-2-pyridinyl)-quinoline | 4-methyl-2-acetylpyridine |

| Substitution | 2-(5-ethyl-2-pyridinyl)-quinoline | 5-ethyl-2-acetylpyridine |

Modifications of the N-Alkyl Side Chain

The N-propyl side chain is introduced in the final step of the synthesis via an amide bond formation. This step is highly versatile, as a wide variety of primary and secondary amines can be used in place of n-propylamine to generate a library of N-substituted analogs. This allows for a detailed investigation of the impact of the side chain's length, branching, polarity, and steric bulk.

The standard procedure involves coupling 2-(2-pyridinyl)-quinoline-4-carboxylic acid with a selected amine using reagents like EDC/HOBt or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgresearchgate.net This flexibility has been exploited in the development of related quinoline carboxamides, where modifying the amide substituent was a key strategy to optimize properties. acs.orgnih.gov For example, replacing a simple alkyl chain with cyclic amines (e.g., piperidine, morpholine) or functionalized alkylamines (e.g., containing hydroxyl or ether groups) can significantly alter solubility and pharmacokinetic profiles. acs.org

| Amine Reagent | Resulting N-Substituent | Potential Property Change |

|---|---|---|

| Ethylamine | -ethyl | Reduced lipophilicity |

| Isobutylamine | -isobutyl | Increased steric bulk |

| Cyclopropylamine | -cyclopropyl | Increased rigidity |

| Pyrrolidine (B122466) | -pyrrolidinyl | Introduction of a basic center |

| 2-Methoxyethylamine | -(2-methoxyethyl) | Increased polarity and H-bond acceptor |

Advanced Synthetic Technologies in Quinoline Carboxamide Research

Modern synthetic chemistry increasingly employs technologies that enhance reaction efficiency, reduce waste, and shorten timelines. In the context of quinoline carboxamide synthesis, microwave-assisted synthesis has emerged as a particularly powerful tool. acs.org

Microwave irradiation can dramatically accelerate key steps in the synthetic sequence. nih.govnih.gov For example, the Pfitzinger reaction to form the quinoline-4-carboxylic acid core, which can require long reflux times under conventional heating, can often be completed in a fraction of the time with improved yields using a microwave reactor. researchgate.netacs.org Similarly, subsequent modifications, such as Suzuki couplings or nucleophilic aromatic substitutions on a halogenated quinoline core, are often more efficient under microwave conditions. acs.orgnih.gov

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take several hours or even days can often be completed in minutes. acs.orgnih.gov

Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher yields. acs.org

Enhanced Reaction Scope: Some reactions that are sluggish or fail under conventional heating can be successfully carried out using microwave energy.

The application of this technology allows for the rapid generation of diverse libraries of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide analogs, accelerating the process of drug discovery and SAR studies. acs.org

Structure Activity Relationship Sar Studies of N Propyl 2 2 Pyridinyl 4 Quinolinecarboxamide Analogues

Correlation of Structural Features with Biological Potency and Selectivity

Influence of N-Propyl Group on Activity

The N-alkyl substituent at the carboxamide nitrogen plays a critical role in modulating the biological activity of 2-(2-pyridinyl)-4-quinolinecarboxamide derivatives. While the N-propyl group itself is a key feature, variations in the length and nature of this alkyl chain have been shown to significantly impact potency. For instance, in a related series of quinoline-4-carboxamides, alterations to the N-alkyl chain were explored to optimize activity.

| Compound ID | N-Substituent | Linker Length | Relative Potency |

| Analog 1 | Dimethylamine (B145610) | - | Drop in potency |

| Analog 2 | - | Longer Linker | Drop in potency |

| Analog 3 | Ethyl linked pyrrolidine (B122466) | Ethyl | Optimal profile |

This table illustrates the impact of modifying the N-substituent on the activity of quinoline-4-carboxamide analogues, based on findings from a related series. acs.org

Studies on analogous series have demonstrated that both shortening and lengthening the alkyl chain, or replacing it with cyclic amines, can lead to a decrease in potency. acs.org For example, the substitution of a cyclic amine with a dimethylamine group resulted in a reduction in activity. Similarly, the introduction of longer linkers was also found to be detrimental to the compound's potency. acs.org An ethyl-linked pyrrolidine substituent on the amide was identified as providing the best balance of lipophilicity, activity, and metabolic stability in one study, highlighting the specific requirements of the binding pocket for this part of the molecule. acs.org

Role of the 2-Pyridinyl Moiety in Target Interaction

The 2-pyridinyl group at the 2-position of the quinoline (B57606) ring is a crucial determinant of the molecule's interaction with its biological target. This heterocyclic ring system can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are essential for high-affinity binding.

In related quinoline-4-carboxamide series, the aromatic substituent at the 2-position has been a focal point of optimization. For instance, replacing a p-tolyl group with other aromatic or heteroaromatic rings has been investigated to enhance potency and modulate physicochemical properties. While direct SAR data on the 2-(2-pyridinyl) moiety in the context of the N-propyl amide is limited in the public domain, the general principles of bioisosteric replacement suggest that its nitrogen atom can act as a key hydrogen bond acceptor, orienting the molecule within the active site of its target protein.

Impact of Substitutions on the Quinoline Ring System

In a series of quinoline-4-carboxamides developed as antimalarial agents, various substitutions on the quinoline ring were explored. For example, the introduction of a chlorine atom at the 6-position was a common feature in several potent analogues. acs.org Furthermore, the substituent at the 2-position of the quinoline was extensively modified, with the replacement of an aromatic tolyl group with primary and secondary amines leading to reduced lipophilicity and improved solubility and microsomal stability. acs.org

| Compound ID | R3 Substituent at Quinoline C2 | EC50 (µM) |

| Analog 4 | 4-amino-3-methyloxazole | Not tolerated |

| Analog 5 | N-methylpiperazine | Not tolerated |

| Analog 6 | 4-morpholinopiperidine (B1299061) | 0.15 |

This table showcases the effect of different substituents at the 2-position of the quinoline ring on the antiplasmodial activity of quinoline-4-carboxamide analogues. acs.org

These findings underscore the importance of the quinoline ring as a scaffold that can be decorated with various functional groups to optimize the biological activity and drug-like properties of the compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.meijnrd.org For the N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide series, a QSAR model could be developed to predict the potency of novel analogues and to gain a deeper understanding of the physicochemical properties that govern their activity.

A typical QSAR study would involve the calculation of a wide range of molecular descriptors for a set of analogues with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to build a predictive model. nih.gov

Ligand Efficiency Metrics in the Optimization of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide Derivatives

In the process of lead optimization, it is not only important to increase potency but also to maintain or improve the "drug-likeness" of the compounds. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. wikipedia.orgnih.gov

Ligand Efficiency (LE) is defined as the binding energy per heavy atom (non-hydrogen atom). It provides a measure of how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it indicates that the molecule is making a greater contribution to binding affinity relative to its size. The formula for LE is:

LE = -2.303 * RT * pIC50 / N

where R is the gas constant, T is the temperature, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of heavy atoms.

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

A higher LLE value is indicative of a more efficient ligand, as it achieves high potency without excessive lipophilicity, which can often lead to poor pharmacokinetic properties and off-target effects.

In the optimization of a related series of quinoline-4-carboxamides, LLE was successfully used to guide the selection of improved analogues. For example, the introduction of a 4-morpholinopiperidine moiety led to an improved LLE of 4.2 compared to earlier compounds. acs.org

| Compound ID | EC50 (nM) | clogP | LLE |

| Initial Hit 1 | 120 | - | 2.6 |

| Compound 19 | - | - | 3.2 |

| Compound 24 | 150 | 2.9 | 4.2 |

This table demonstrates the application of Ligand Lipophilicity Efficiency (LLE) in the optimization of quinoline-4-carboxamide analogues. acs.org

By monitoring LE and LLE throughout the optimization process of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide derivatives, medicinal chemists can make more informed decisions to identify potent, selective, and drug-like candidates for further development.

Molecular Mechanisms and Biological Targets of N Propyl 2 2 Pyridinyl 4 Quinolinecarboxamide

Identification and Validation of Direct Molecular Targets

The biological effects of a compound are dictated by its direct interactions with molecular targets within the cell. For the quinoline (B57606) carboxamide and pyridinyl-quinoline families, research has identified several key targets, including enzymes, cell surface receptors, and nucleic acid structures.

Enzyme Inhibition Profiles (e.g., Kinases, Translation Elongation Factors, RNA Polymerases)

The quinoline-4-carboxamide scaffold has been identified as a potent inhibitor of essential enzymes in pathogenic organisms and cancer cells.

Translation Elongation Factors: A notable mechanism of action for the quinoline-4-carboxamide class is the inhibition of protein synthesis. Specifically, the compound DDD107498, a quinoline-4-carboxamide derivative, was discovered to have a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2) in the malaria parasite Plasmodium falciparum. nih.govacs.orgresearchgate.net This inhibition is critical for halting the parasite's protein synthesis, leading to its death and demonstrating multistage antimalarial activity. nih.govacs.org The discovery originated from a phenotypic screen of a protein kinase inhibitor library, though the ultimate target was found to be PfEF2, not a kinase. nih.govacs.org

| Compound | Target Enzyme | Organism | Effect |

|---|---|---|---|

| DDD107498 | Translation Elongation Factor 2 (PfEF2) | Plasmodium falciparum | Inhibition of protein synthesis |

Other Enzymes: While the initial hits for the quinoline-4-carboxamide series came from a kinase library, extensive research has often pointed to other targets. nih.gov The broader class of quinoline derivatives has been investigated for the inhibition of various other enzymes, including tubulin polymerization, which is crucial for cell division. tandfonline.com

Receptor Modulation (e.g., P2X7R, Peripheral Benzodiazepine (B76468) Receptor, Dopamine (B1211576) Receptors)

Compounds featuring quinoline and pyridine (B92270) rings have been shown to modulate the activity of several cell surface and mitochondrial receptors.

P2X7 Receptor (P2X7R): The P2X7 receptor, an ATP-gated ion channel involved in inflammation and cancer, is a key target for quinoline derivatives. nih.govmdpi.com Several studies have described the synthesis and structure-activity relationship (SAR) of novel quinoline-based analogues as potent and selective P2X7R antagonists. nih.govnih.gov These antagonists can block the receptor's function, such as the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov The inhibitory activity of these compounds is often evaluated through their ability to block calcium influx or dye uptake (like YO-PRO-1) following receptor activation by agonists like BzATP. nih.govnih.gov

Peripheral Benzodiazepine Receptor (TSPO): The peripheral benzodiazepine receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO), is located on the outer mitochondrial membrane. While the canonical ligand for this receptor is the isoquinoline (B145761) carboxamide PK 11195, compounds with an imidazo[1,2-a]pyridine (B132010) core—structurally related to the pyridinyl-quinoline motif—have also been developed as high-affinity, selective ligands for TSPO. nih.govresearchgate.net These ligands are explored for their potential in neuroimaging and as therapeutic agents, given TSPO's role in neuroinflammation and cell proliferation. researchgate.netnih.gov

Dopamine Receptors: The structural features of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide are also found in compounds designed to interact with dopamine receptors, which are critical in neurotransmission and are targets for antipsychotic medications. The development of selective ligands for dopamine receptor subtypes is an active area of research.

Nucleic Acid Interactions (e.g., G-Quadruplex Binding)

A significant area of research for compounds containing linked quinoline and pyridine rings is their ability to interact with non-canonical DNA structures known as G-quadruplexes (G4s). These structures are formed in guanine-rich regions of DNA, such as in telomeres and gene promoter regions, and are implicated in the regulation of gene expression and cellular aging. nih.govdiva-portal.org

G-Quadruplex Stabilization: Ligands based on a bis-quinolinium-pyridine-2,6-dicarboxamide scaffold have been shown to be potent and selective G4 stabilizers. nih.govnih.gov These molecules can bind to G4 structures, increasing their thermal stability. nih.govmdpi.com This stabilization can interfere with biological processes that require the unwinding of these structures, such as transcription of oncogenes like k-RAS and c-MYC, making G4 stabilizers a promising strategy in cancer therapy. nih.govnih.gov The binding affinity and selectivity for G4 structures over duplex DNA are key parameters in evaluating these compounds. nih.govnih.gov The interaction often involves π-stacking between the flat aromatic rings of the ligand and the G-tetrads of the quadruplex. mdpi.combiorxiv.org

| Compound Class | G4 Target Example | Binding Mode | Observed Effect |

|---|---|---|---|

| Bis-methylquinolinium-pyridine-2,6-dicarboxamide | h-Telo (human telomeric sequence) | π-stacking on G-tetrads | Increased thermal stability (ΔTm) |

| Pyridine Bis-Quinazoline Derivatives | c-myc, k-ras promoter sequences | π-stacking and groove binding | High stabilization and selectivity |

Cellular and Subcellular Mechanism of Action Elucidation

The interaction of quinoline-based compounds with their molecular targets initiates a cascade of downstream cellular events, perturbing signaling pathways and often culminating in programmed cell death.

Perturbation of Cellular Signaling Pathways

The modulation of receptors and enzymes by quinoline derivatives directly impacts intracellular signaling networks that control cell fate.

Inflammatory Signaling: Antagonism of the P2X7 receptor by quinoline derivatives can block downstream inflammatory signaling. nih.govfrontiersin.org P2X7R activation is known to trigger the NLRP3 inflammasome pathway, leading to the maturation and release of IL-1β, a potent pro-inflammatory cytokine. mdpi.com By inhibiting P2X7R, these compounds can effectively suppress this inflammatory cascade.

Cell Growth and Proliferation Pathways: The P2X7 receptor has also been implicated in cancer cell proliferation and survival through pathways like PI3K/Akt. nih.gov Antagonists can interfere with these signals, reducing cancer cell growth. Furthermore, G4-stabilizing ligands can downregulate the expression of oncogenes like c-MYC, thereby inhibiting the signaling pathways that drive uncontrolled cell proliferation. medchemexpress.com Perturbations in other major pathways, such as the MAPK signaling cascade, have also been noted with compounds that induce cellular stress. nih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A common outcome of the cellular perturbations caused by quinoline derivatives is the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells. nih.govmdpi.com

Caspase-Dependent Apoptosis: Numerous quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. tandfonline.comnih.govmdpi.comnih.gov The mechanism often involves the activation of caspases, which are the key executioner enzymes of apoptosis. nih.govnih.gov Studies have demonstrated the activation of both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). nih.govnih.gov Activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway, often characterized by changes in the expression of Bcl-2 family proteins (e.g., an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2). researchgate.net Activation of caspase-8 suggests the engagement of the extrinsic (death receptor) pathway. nih.gov

Other Forms of Cell Death: Besides apoptosis, some quinoline derivatives have been found to induce other forms of programmed cell death. For instance, a novel pyrazolo[3,4-h]quinoline derivative was reported to induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization, reactive oxygen species (ROS) production, and endoplasmic reticulum (ER) stress. mdpi.com The ability to trigger alternative cell death pathways is particularly valuable for overcoming resistance to conventional apoptosis-inducing chemotherapies. mdpi.com

Modulation of Gene Expression Profiles

Research into the broader class of quinoline-4-carboxamides, to which N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide belongs, has pointed towards a significant impact on the cellular machinery of target organisms. The primary mechanism of action identified for potent compounds within this series is the inhibition of protein synthesis. This is a novel mechanism for antimalarial chemotherapy. nih.gov

Specifically, the target has been identified as translation elongation factor 2 (PfEF2). nih.govacs.org PfEF2 is a crucial protein in the elongation phase of protein synthesis, responsible for the translocation of the ribosome along the messenger RNA (mRNA) strand. By inhibiting PfEF2, these compounds effectively halt the production of essential proteins, leading to the death of the parasite. nih.gov The discovery of this unique target was a result of extensive research following initial phenotypic screening that identified the quinoline-4-carboxamide scaffold as having potent antimalarial activity. nih.gov

The modulation of gene expression is, therefore, a downstream consequence of the primary inhibitory action on protein synthesis. While specific gene expression profiles modulated by N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide are not extensively detailed in the public domain, the functional result of PfEF2 inhibition is a global downregulation of protein expression. This leads to a cascade of effects, ultimately resulting in cell cycle arrest and apoptosis.

| Target | Function | Effect of Compound |

| Translation Elongation Factor 2 (PfEF2) | Catalyzes the GTP-hydrolysis-dependent translocation of the ribosome along mRNA during protein synthesis. | Inhibition of activity, leading to a halt in protein synthesis. |

Phenotypic Screening Approaches for Novel Mechanistic Insights

The discovery of the quinoline-4-carboxamide series, including compounds structurally related to N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, is a prime example of the power of phenotypic screening in identifying novel therapeutic agents and their mechanisms of action. The initial identification of this chemical class's antimalarial potential did not originate from a target-based approach, but rather from a phenotypic screen of a chemical library against the blood stage of Plasmodium falciparum. nih.govacs.org

This unbiased approach allowed for the discovery of compounds that were effective at killing the parasite, without preconceived notions about their molecular targets. The initial "hit" compound from this screen displayed moderate potency but had suboptimal physicochemical properties. nih.gov This led to a medicinal chemistry program aimed at optimizing the structure to improve its efficacy and drug-like properties. nih.govacs.org

Through subsequent optimization, more potent analogs were developed. The elucidation of the novel mechanism of action—the inhibition of PfEF2—came after the initial discovery of the compound's potent antimalarial activity. nih.gov This highlights a key advantage of phenotypic screening: the ability to identify compounds with novel mechanisms of action that might be missed by target-based screening approaches. The process typically involves:

High-Throughput Screening: A large library of diverse chemical compounds is tested against the whole organism or a specific disease model (in this case, P. falciparum).

Hit Identification: Compounds that exhibit the desired phenotype (e.g., parasite death) are identified as "hits."

Hit-to-Lead Optimization: The chemical structure of the hit compounds is systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Once a potent lead compound is identified, further studies are conducted to determine its molecular target and mechanism of action.

This approach ultimately led to the identification of the quinoline-4-carboxamide scaffold as a promising new class of antimalarials with a previously unexploited mechanism of action. nih.govacs.org

| Screening Stage | Description | Outcome |

| Phenotypic Screen | A library of protein kinase inhibitors was screened against the blood stage of Plasmodium falciparum (3D7 strain). | Identification of the quinoline-4-carboxamide series with antimalarial activity. |

| Medicinal Chemistry Optimization | The initial hit compound was structurally modified to improve potency and pharmacokinetic properties. | Development of highly potent analogs with excellent oral efficacy in preclinical models. |

| Mechanism of Action Elucidation | Further studies were conducted on the optimized compounds to identify their biological target. | Discovery of the novel mechanism of action: inhibition of translation elongation factor 2 (PfEF2). |

Preclinical Pharmacological Investigations of N Propyl 2 2 Pyridinyl 4 Quinolinecarboxamide

In Vitro Efficacy Studies in Relevant Biological Models

In vitro studies are fundamental to the initial characterization of a compound's biological activity, providing insights into its potential efficacy and mechanism of action in controlled, cell-based environments.

Antiproliferative Activity in Cancer Cell Lines

Currently, there is a lack of specific published data detailing the evaluation of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide for its antiproliferative effects against cancer cell lines. While other quinoline (B57606) derivatives have been investigated for anticancer properties, dedicated studies for this particular compound are not available in the reviewed scientific literature.

Antiviral Efficacy in Cell Culture Systems

An assessment of the antiviral activity of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide has not been reported in the available scientific literature. Research on the antiviral potential of related chemical structures is ongoing, but specific data for this compound is not documented.

Antimalarial Activity in Parasite Strains

The primary area of investigation for quinolinecarboxamides has been in the field of antimalarial research. A significant body of work has detailed the potent antiplasmodial activity of this class of compounds. Research stemming from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain) identified a series of quinoline-4-carboxamides with initial moderate potency. nih.gov Subsequent optimization of this series led to the development of molecules with low nanomolar in vitro potency against the malaria parasite. nih.govnih.gov

While specific data for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide is not explicitly detailed in the primary study, the research highlights the general potency of the quinoline-4-carboxamide scaffold. The lead compounds from this research program demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

| Compound Series | Parasite Strain | EC₅₀ (nM) |

|---|---|---|

| Screening Hit (1) | P. falciparum (3D7) | 120 |

| Optimized Lead Compound (27) | P. falciparum (3D7) | 4 |

Antimicrobial Spectrum Evaluation in Bacterial and Fungal Strains

Comprehensive studies evaluating the antimicrobial spectrum of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide against a broad panel of bacterial and fungal strains are not present in the current body of scientific literature.

In Vivo Efficacy Assessments in Disease Models

Following promising in vitro results, in vivo studies in animal models are crucial for determining a compound's efficacy in a complex biological system.

Evaluation in Murine Models of Infectious Diseases (e.g., Malaria)

The quinoline-4-carboxamide series, from which N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide is derived, has demonstrated significant in vivo efficacy in murine models of malaria. nih.gov After improving the pharmacokinetic profile of the initial hits, researchers identified several compounds with excellent oral efficacy in the Plasmodium berghei mouse model. nih.govnih.gov

For instance, an optimized compound from the series showed a 93% reduction in parasitemia when administered orally. nih.gov Further refined molecules achieved ED₉₀ values below 1 mg/kg when dosed orally for four days, with some compounds leading to a complete cure in the mouse model. nih.govacs.org This demonstrates the potent in vivo antimalarial activity of the quinoline-4-carboxamide scaffold.

| Compound | Dosing Regimen | Efficacy Outcome | ED₉₀ (mg/kg) |

|---|---|---|---|

| Compound 25 | 30 mg/kg, p.o., q.d. for 4 days | 93% parasitemia reduction | Not Reported |

| Compound 27 | p.o., q.d. for 4 days | 1 of 3 mice cured at 30 mg/kg | 2.6 |

| Compound 2 (DDD107498) | p.o., q.d. for 4 days | Complete cure at 30 mg/kg | 0.1-0.3 |

Assessment of Therapeutic Effects in Animal Models of Cancer

No preclinical data were found regarding the evaluation of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide in animal models of cancer.

Investigation in Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis)

There is no available research on the investigation of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide in animal models of autoimmune diseases, including the experimental autoimmune encephalomyelitis (EAE) model.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Settings

Information regarding the discovery and validation of pharmacodynamic biomarkers for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide in preclinical studies could not be located.

Computational Chemistry and Theoretical Studies of N Propyl 2 2 Pyridinyl 4 Quinolinecarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, docking simulations are crucial for identifying potential biological targets and elucidating the molecular basis of its activity. Studies on similar quinoline (B57606) carboxamide derivatives have revealed key interaction patterns that are likely relevant to this compound.

Research on 2-phenyl quinoline-4-carboxamide derivatives has shown that these molecules can exhibit good binding affinity within the active sites of various protein targets through hydrogen bond interactions with key residues. researchgate.net For N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, the quinoline nitrogen and the nitrogen of the pyridine (B92270) ring are expected to act as hydrogen bond acceptors, while the amide proton can serve as a hydrogen bond donor. The aromatic rings of the quinoline and pyridine moieties can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. mdpi.com

In studies of related quinoline derivatives targeting kinases, the quinoline nitrogen has been observed to form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. mdpi.com Similarly, the pyridine-2,6-dicarboxamide scaffold, which shares structural elements with the target compound, has been shown to stack effectively within G-quadruplex DNA structures. nih.gov The specific binding mode and affinity of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide would depend on the topology and amino acid composition of the target binding site.

A hypothetical molecular docking study of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide with a kinase target, such as VEGFR-2, might reveal interactions similar to those observed for other quinoline-based inhibitors. mdpi.com The predicted binding energy and interaction profile from such a study would provide a rational basis for its potential biological activity.

Table 1: Potential Molecular Docking Interactions of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residues on Target Protein |

| Hydrogen Bonding | Quinoline Nitrogen, Pyridine Nitrogen, Amide N-H | Serine, Threonine, Aspartate, Glutamate, Main Chain Carbonyls/Amides |

| π-π Stacking | Quinoline Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Propyl Chain, Aromatic Rings | Leucine, Isoleucine, Valine, Alanine |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, offering insights into the conformational flexibility of the ligand and the stability of the binding pose predicted by molecular docking. mdpi.com An MD simulation of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide complexed with a putative protein target would involve simulating the atomic motions of the system over time, typically nanoseconds. nih.gov

These simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions, as well as the role of water molecules in mediating ligand-protein contacts. For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze subtle changes in the protein's secondary structure upon ligand binding. mdpi.com

Conformational analysis of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide through MD simulations would also be informative. The rotational freedom around the amide bond and the single bonds connecting the aromatic rings allows the molecule to adopt various conformations. Understanding the energetically favorable conformations in an aqueous environment and within a binding site is crucial for structure-based drug design. Studies on pyridine carboxamides have highlighted the importance of intramolecular hydrogen bonding in determining the preferred conformation. mdpi.com

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insights Gained for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the ligand's binding pose and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Flexibility of different parts of the ligand and protein, identifying key flexible regions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target. | The persistence of critical hydrogen bonds throughout the simulation, indicating their strength. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in protein conformation upon ligand binding. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. ijcce.ac.ir For N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, DFT calculations can provide valuable insights into its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. For related quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO may be distributed across both the quinoline and substituent moieties. researchgate.net

DFT can also be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters help in understanding the molecule's propensity to interact with other chemical species. nih.gov Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 3: Electronic Properties and Reactivity Descriptors from DFT Calculations

| Property | Definition | Significance for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Predicts the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the electrophilic nature of the molecule. |

Homology Modeling for Novel Target Prediction

When the experimental structure of a potential protein target for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide is unavailable, homology modeling can be employed to build a three-dimensional model of the protein. This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein, followed by building a model of the target based on the template's structure.

Once a reliable homology model of a potential target is generated, it can be used for molecular docking studies with N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide to predict binding modes and affinities. This approach is instrumental in the early stages of drug discovery for exploring the potential of a compound against novel or less-studied targets. nih.gov

For instance, if N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide is hypothesized to interact with a specific kinase for which no crystal structure is available, a homology model of that kinase can be built using a closely related kinase with a known structure as a template. The resulting model can then be used to guide further experimental studies. The success of this approach hinges on the quality of the sequence alignment and the structural conservation between the target and the template. biorxiv.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In silico ADMET prediction is a critical component of modern drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic and toxicity profiles at an early stage. nih.gov Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict a wide range of ADMET properties for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide.

Key predicted properties include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Lipophilicity (logP) is a crucial parameter influencing many of these properties and can be computationally estimated. nih.gov Studies on other quinoline carboxamide derivatives have shown that these compounds generally exhibit drug-like properties according to Lipinski's rule of five. researchgate.netnih.gov

Toxicity prediction models can assess the likelihood of a compound being mutagenic, carcinogenic, or causing organ-specific toxicity. mdpi.com These predictions are based on the presence of toxicophores (chemical fragments associated with toxicity) and statistical models trained on large datasets of known toxic compounds. For N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, in silico toxicity assessment would be essential to flag any potential liabilities before advancing to more resource-intensive experimental testing. nih.gov

Table 4: Predicted ADMET Properties for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide and Related Compounds

| ADMET Property | Predicted Outcome for Quinoline Carboxamides | Significance |

| Oral Bioavailability | Generally good, often compliant with Lipinski's rule of five. researchgate.netnih.gov | Indicates potential for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Variable, can be designed to be CNS-penetrant or non-penetrant. researchgate.net | Important for targeting or avoiding the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Some quinoline derivatives may inhibit CYP enzymes. nih.gov | Potential for drug-drug interactions. |

| hERG Inhibition | A potential liability for some nitrogen-containing heterocycles. | Risk of cardiotoxicity. |

| Mutagenicity (Ames Test) | Often predicted to be non-mutagenic. nih.gov | An important early indicator of genotoxicity. |

Future Research Directions and Translational Opportunities for N Propyl 2 2 Pyridinyl 4 Quinolinecarboxamide

Development of Highly Selective and Potent Analogues

A primary direction for future research lies in the systematic structural modification of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide to develop analogues with enhanced potency and selectivity. The quinoline-4-carboxamide core offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. nih.gov Initial efforts in related series have demonstrated that modifications to the quinoline (B57606) ring, the pyridine (B92270) ring, and the N-propyl group can significantly impact biological activity and drug-like properties. nih.gov

Future work will likely involve the synthesis of a library of analogues where substituents on the quinoline and pyridine rings are varied. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, potentially leading to stronger and more selective interactions with its biological target(s). Furthermore, altering the length and branching of the N-alkyl chain could provide insights into the optimal conformation for target binding. These efforts will be guided by iterative cycles of design, synthesis, and biological testing to identify candidates with superior therapeutic profiles.

Table 1: Strategic Modifications of the Quinoline-4-Carboxamide Scaffold for Improved Properties

| Modification Site | Strategy | Potential Outcome | Example from Related Series |

|---|---|---|---|

| Quinoline Ring (R1) | Introduction of polar substituents | Reduced lipophilicity, improved solubility | Replacement of a bromine atom to lower clogP. nih.gov |

| Amide Substituent (R2) | Varying alkyl/aryl groups | Enhanced target binding and selectivity | Optimization using an ethyl-linked pyrrolidine (B122466) substituent to improve lipophilicity and activity. nih.gov |

Exploration of Multi-Targeting Strategies for Complex Diseases

The inherent structural versatility of the quinoline scaffold makes it a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. mdpi.com This opens up the possibility of developing N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide derivatives as multi-target agents for the treatment of complex, multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. mdpi.comnih.gov The traditional "one drug, one target" paradigm is often insufficient for such conditions, making multi-target drugs a highly attractive therapeutic strategy. rroij.com

Future research could focus on designing hybrid molecules that combine the pharmacophoric features of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide with other known active moieties. This approach aims to create single molecules that can modulate multiple pathways involved in the disease process, potentially leading to synergistic effects and a reduced likelihood of drug resistance. researchgate.net For example, quinoline-chalcone hybrids have been explored as potential multi-target anticancer agents. nih.gov Similarly, derivatives of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide could be designed to inhibit key enzymes in different pathological pathways simultaneously.

The exploration of multi-target strategies will require a deep understanding of the molecular pathology of the target disease. By identifying key nodes in the disease network, researchers can rationally design molecules that interact with these critical points. This approach has been successfully applied to other quinoline derivatives for conditions like Alzheimer's disease, where compounds are designed to target multiple aspects of the disease pathology. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

To fully understand the therapeutic potential and possible off-target effects of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide and its analogues, future research must move beyond single-target interactions and embrace a more holistic view. Systems biology and network pharmacology are emerging fields that provide the tools to analyze the complex interactions between drugs, proteins, genes, and diseases at a network level. bioinformaticsreview.comresearchgate.net This approach shifts the paradigm from a "one-target, one-drug" model to a "network-target, multiple-component" model. researchgate.net

By integrating experimental data with computational models, researchers can construct comprehensive "compound-protein/gene-disease" interaction networks. researchgate.net These networks can help to elucidate the mechanism of action of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide on a systemic level, predict potential side effects, and identify opportunities for drug repositioning. rroij.comnih.gov For instance, network analysis can reveal unexpected connections between the drug's targets and other disease pathways, suggesting new therapeutic applications. nih.gov

This integrated approach can also guide the development of more effective and safer drugs. By understanding how a compound perturbs the entire biological network, it becomes possible to design analogues that selectively target disease-related pathways while minimizing disruption to healthy physiological processes. nih.gov Systems pharmacology, when combined with traditional medicinal chemistry, has the potential to accelerate the drug discovery process and lead to the development of more personalized and effective therapies. nih.gov

Advancements in Computational Design and Optimization Methodologies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and they will play a pivotal role in the future development of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide analogues. nih.gov In silico methods allow for the rapid screening of virtual compound libraries, predicting their binding affinity to specific targets and evaluating their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) before synthesis. nih.govacs.org

Future research will leverage advanced computational techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and free energy perturbation (FEP) calculations to gain a deeper understanding of the interactions between N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide derivatives and their biological targets at an atomic level. These methods can guide the rational design of more potent and selective inhibitors by identifying key binding interactions and predicting the impact of structural modifications. nih.gov

Furthermore, the development of sophisticated machine learning and artificial intelligence (AI) algorithms will enable the creation of predictive models for toxicity and other drug-like properties. By training these models on large datasets of known compounds, it will be possible to prioritize the synthesis of candidates with the highest probability of success, thereby reducing the time and cost of drug development. nih.gov The iterative use of these computational tools in a "design-synthesize-test-analyze" cycle will be crucial for the efficient optimization of this promising class of compounds.

Q & A

Q. What are the common synthetic pathways for N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, and what are the critical optimization steps?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with carbonyl derivatives under acidic conditions .

- Carboxamide coupling : Use of coupling agents like PyBOP or HATU to attach the pyridinyl and propyl groups to the quinoline backbone .

- Purification : Column chromatography or HPLC (e.g., Zorbax SB-C18 column) to isolate the target compound, with yields ranging from 29% to 67% depending on substituent reactivity . Key optimization steps include solvent selection (DMF or MeCN/CCl₄ mixtures) and temperature control to avoid side reactions .

Q. How is the structural integrity of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide validated post-synthesis?

Methodological validation includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., quinoline C-4 carboxamide resonance at δ 166.96 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .

- HPLC purity analysis : ≥95% purity thresholds for biological testing .

Q. What are the primary biological targets of this compound in preclinical studies?

The compound exhibits:

- Anticancer activity : Inhibition of DNA replication via intercalation or topoisomerase suppression, observed in cell viability assays (IC₅₀ values reported for related quinolinecarboxamides) .

- Enzyme interactions : Binding to kinase active sites (e.g., tyrosine kinases) through pyridinyl and quinoline π-π stacking .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

Discrepancies (e.g., potent anticancer activity vs. weak antimicrobial effects) may arise from:

- Assay specificity : Differences in cell membrane permeability or target expression levels .

- Structural modifications : Adjusting the propyl chain length or pyridinyl substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) to enhance selectivity . Mitigation strategies include orthogonal assays (e.g., SPR for binding affinity) and metabolic stability profiling .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in quinolinecarboxamide derivatives?

SAR analysis involves:

- Systematic substituent variation : Replacing the N-propyl group with bulkier alkyl chains or heterocycles to assess steric/electronic effects on potency .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with targets like DNA helicases or kinases .

- Pharmacophore mapping : Identifying critical hydrogen bond acceptors (e.g., pyridinyl nitrogen) and hydrophobic regions .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Strategies include:

- Prodrug design : Esterification of the carboxamide group to improve oral bioavailability .

- Cosolvent formulations : Use of PEG-400 or cyclodextrins to enhance aqueous solubility .

- Metabolic stability assays : Liver microsome studies to identify susceptibility to cytochrome P450 oxidation .

Analytical and Mechanistic Questions

Q. What advanced analytical techniques are used to characterize metabolite profiles of this compound?

- LC-MS/MS : To detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

- Radiolabeling : ¹⁴C-tracing for absorption/distribution studies in animal models .

Q. How does the compound’s mechanism of action differ from structurally similar quinoline derivatives?

Unlike simpler quinolines, the N-propyl-2-pyridinyl substitution:

- Enhances DNA intercalation efficiency due to increased planarity and π-stacking .

- Reduces off-target toxicity by minimizing interactions with hERG channels .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

- Non-linear regression : Four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ values .

- ANOVA with post-hoc tests : To compare efficacy across cell lines (e.g., p < 0.05 significance threshold) .

Q. How can researchers validate target engagement in complex biological systems?

- Cellular thermal shift assay (CETSA) : To confirm target protein stabilization upon compound binding .

- CRISPR/Cas9 knockout models : Correlating target gene deletion with loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.